Activity Against MDR Klebsiella pneumoniae
In a direct head-to-head comparison, 6-C-methylquercetin-3,4'-dimethyl ether demonstrated potent antibacterial activity against the multidrug-resistant Gram-negative bacterium Klebsiella pneumoniae ATCC11296 when combined with the efflux pump inhibitor (EPI) phenylalanine-arginine-β-naphthylamide (PAßN), achieving an MIC of 4 µg/mL [1]. In stark contrast, the reference antibiotic ciprofloxacin, a standard-of-care agent, exhibited an MIC of 128 µg/mL against the same strain under identical conditions [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 4 µg/mL (in combination with EPI PAßN) |
| Comparator Or Baseline | Ciprofloxacin (antibiotic): 128 µg/mL |
| Quantified Difference | The target compound is 32-fold more potent (lower MIC) than ciprofloxacin. |
| Conditions | Broth microdilution assay against Klebsiella pneumoniae ATCC11296, a Gram-negative multidrug-resistant strain; activity measured in the presence of efflux pump inhibitor PAßN [1]. |
Why This Matters
This 32-fold potency advantage against a clinically relevant multidrug-resistant pathogen directly informs compound selection for research into novel antibacterial strategies targeting efflux-mediated resistance.
- [1] Nouemsi GRS, Jouda J-B, Leutcha PB, et al. A new flavonol derivative and other compounds from the leaves of Bauhinia thonningii Schum with activity against multidrug-resistant bacteria. Natural Product Research. 2022;37(16):2653-2661. doi:10.1080/14786419.2022.2128347 View Source
